molecular formula C7H13F2N B1469793 2,2-Difluorocycloheptan-1-amine CAS No. 1427379-26-7

2,2-Difluorocycloheptan-1-amine

Cat. No. B1469793
CAS RN: 1427379-26-7
M. Wt: 149.18 g/mol
InChI Key: SWSFVFBQIOSZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2,2-Difluorocycloheptan-1-amine is C7H13F2N. The hydrochloride salt of this compound has a molecular formula of C7H14ClF2N.


Physical And Chemical Properties Analysis

2,2-Difluorocycloheptan-1-amine is a powder at room temperature .

Scientific Research Applications

Organic Synthesis

“2,2-Difluorocycloheptan-1-amine” could potentially be used in organic synthesis. For instance, it could serve as a building block in the synthesis of more complex organic compounds .

Catalysts

Similar to other amines, “2,2-Difluorocycloheptan-1-amine” could potentially be used as a catalyst in certain chemical reactions. For example, amines are often used in the synthesis of organocatalysts, which are catalysts composed of organic compounds .

Fluorescence Microscopy

While there’s no direct evidence of “2,2-Difluorocycloheptan-1-amine” being used in fluorescence microscopy, it’s worth noting that certain amines can exhibit fluorescent properties. Therefore, it’s possible that this compound could potentially be used in fluorescence microscopy, a technique widely used in biological research .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to avoid breathing dust, to wash skin thoroughly after handling, and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,2-difluorocycloheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c8-7(9)5-3-1-2-4-6(7)10/h6H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFVFBQIOSZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocycloheptan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluorocycloheptan-1-amine
Reactant of Route 2
2,2-Difluorocycloheptan-1-amine
Reactant of Route 3
2,2-Difluorocycloheptan-1-amine
Reactant of Route 4
2,2-Difluorocycloheptan-1-amine
Reactant of Route 5
2,2-Difluorocycloheptan-1-amine
Reactant of Route 6
2,2-Difluorocycloheptan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.